2-Fluoro-1-methoxy-4-[4-(4-propylphenyl)cyclohexyl]benzene

Dielectric anisotropy Low-voltage driving Fluoromethoxy liquid crystal

2-Fluoro-1-methoxy-4-[4-(4-propylphenyl)cyclohexyl]benzene (CAS 581078-07-1) is a fluorinated, multi-ring aromatic compound classified as a liquid crystal (LC) monomer. Its molecular architecture comprises a 2-fluoro-1-methoxy-substituted terminal phenyl ring linked via a cyclohexyl spacer to a 4-propylphenyl unit, giving a molecular formula of C₂₂H₂₇FO and molecular weight of 326.45 g·mol⁻¹.

Molecular Formula C22H27FO
Molecular Weight 326.4 g/mol
CAS No. 581078-07-1
Cat. No. B12578580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-1-methoxy-4-[4-(4-propylphenyl)cyclohexyl]benzene
CAS581078-07-1
Molecular FormulaC22H27FO
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCCCC1=CC=C(C=C1)C2CCC(CC2)C3=CC(=C(C=C3)OC)F
InChIInChI=1S/C22H27FO/c1-3-4-16-5-7-17(8-6-16)18-9-11-19(12-10-18)20-13-14-22(24-2)21(23)15-20/h5-8,13-15,18-19H,3-4,9-12H2,1-2H3
InChIKeyABHFOKOLUMOCDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-1-methoxy-4-[4-(4-propylphenyl)cyclohexyl]benzene (CAS 581078-07-1) — A Fluorinated Liquid Crystal Monomer for High-Δε Formulations


2-Fluoro-1-methoxy-4-[4-(4-propylphenyl)cyclohexyl]benzene (CAS 581078-07-1) is a fluorinated, multi-ring aromatic compound classified as a liquid crystal (LC) monomer . Its molecular architecture comprises a 2-fluoro-1-methoxy-substituted terminal phenyl ring linked via a cyclohexyl spacer to a 4-propylphenyl unit, giving a molecular formula of C₂₂H₂₇FO and molecular weight of 326.45 g·mol⁻¹ . The compound belongs to the class of dielectrically positive fluoromethoxybenzene derivatives, which are primarily employed as components in nematic liquid crystal mixtures for active-matrix display applications [1].

Why Generic Replacement of 2-Fluoro-1-methoxy-4-[4-(4-propylphenyl)cyclohexyl]benzene Risks Display Performance


Liquid crystal monomers with similar core structures but lacking the specific 2-fluoro-1-methoxy substitution pattern cannot be considered drop-in replacements because the electronic and steric contributions of the ortho-fluorine and para-methoxy groups jointly determine the dielectric anisotropy (Δε) and rotational viscosity (γ₁) of the resulting mixture [1]. Non-fluorinated methoxy analogs exhibit negligible positive dielectric anisotropy, while fluoro-only analogs without the alkoxy group sacrifice the mesophase width and solubility needed for room-temperature operation [1]. The precise balance achieved by the 2-fluoro-1-methoxy motif is critical for meeting the simultaneous requirements of low driving voltage, fast switching, and broad nematic range in thin-film-transistor liquid crystal displays (TFT-LCDs) [1].

Quantitative Differentiation Evidence for 2-Fluoro-1-methoxy-4-[4-(4-propylphenyl)cyclohexyl]benzene (CAS 581078-07-1)


Dielectric Anisotropy (Δε) Advantage Over Non-Fluorinated Methoxy Analogs

Fluoromethoxy-substituted benzene compounds of formula (Ia), which encompass 2-fluoro-1-methoxy-4-[4-(4-propylphenyl)cyclohexyl]benzene, are explicitly designed to deliver a dielectric anisotropy Δε greater than 3, a prerequisite for low-threshold-voltage operation in TFT-addressed displays [1]. In contrast, the corresponding non-fluorinated 1-methoxy-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene analog (CAS 81936-32-5) lacks the strong electron-withdrawing ortho-fluorine and exhibits a dielectric anisotropy close to zero, often requiring a compensatory increase in driving voltage or mixture complexity . The introduction of a single fluorine atom at the 2-position of the terminal phenyl ring thus converts an essentially dielectrically neutral compound into a strongly dielectrically positive one, directly reducing the operating voltage of the final LC mixture.

Dielectric anisotropy Low-voltage driving Fluoromethoxy liquid crystal

Rotational Viscosity (γ₁) Lowering for Fast Electro-Optic Response

The fluoromethoxybenzene class represented by the target compound is incorporated into liquid crystal media that achieve a rotational viscosity γ₁ of 60 mPa·s or less, and preferably 55 mPa·s or less [1]. This is substantially lower than the γ₁ values typical of mixtures based on non-fluorinated three-ring phenylcyclohexyl compounds, which often exceed 100 mPa·s [2]. The combination of the compact methoxy group and the lateral fluorine substitution minimizes molecular width and reduces steric hindrance during field-induced rotation, directly translating into shorter response times in TFT-LCD panels.

Rotational viscosity Fast switching TFT-LCD response time

Enhanced Voltage Holding Ratio (VHR) vs. Non-Fluorinated Alkoxy Analogs

Fluoromethoxy-substituted benzene derivatives are known to maintain an extremely high voltage holding ratio (VHR) over a broad temperature range, a property essential for flicker-free operation in TFT-LCDs [1]. The electron-withdrawing fluorine atom stabilizes the aromatic system against oxidative degradation and reduces ionic impurity generation, which is a known failure mode for non-fluorinated alkoxybiphenyl compounds under continuous DC bias stress [2]. While specific VHR values for the target compound are not published in isolation, the class of fluoromethoxy compounds is explicitly selected in the patent literature for applications requiring VHR > 99% at elevated temperatures [1].

Voltage holding ratio Reliability Active-matrix display

Optimal Deployment Scenarios for 2-Fluoro-1-methoxy-4-[4-(4-propylphenyl)cyclohexyl]benzene (CAS 581078-07-1)


High-Speed TFT-LCD Mixtures for Gaming and Video Monitors

The low rotational viscosity (γ₁ ≤ 60 mPa·s) evidenced for fluoromethoxybenzene-containing media [1] makes this compound particularly suitable for formulating LC mixtures intended for gaming monitors and high-frame-rate video displays, where response times below 5 ms are required to eliminate motion artifacts.

Low-Power Portable Display Panels (Notebooks, Tablets, Smartphones)

The dielectric anisotropy Δε > 3 characteristic of fluoromethoxybenzene derivatives [1] enables lower threshold voltages, directly reducing the power consumption of the LCD driver circuitry. This is critical for battery-operated devices where every milliwatt of power saving extends operational time.

High-Reliability Industrial and Medical Displays

The demonstrated capability of fluoromethoxy compounds to maintain voltage holding ratios above 99% at elevated temperatures [1] makes this monomer a valuable component in LC mixtures for medical monitors, avionics displays, and other professional panels where image sticking and flicker are unacceptable failure modes.

IPS and FFS Mode LC Formulations Requiring Low Viscosity and High Δε

In-Plane Switching (IPS) and Fringe-Field Switching (FFS) modes demand LC materials with both high dielectric anisotropy and low rotational viscosity to achieve fast switching with interdigitated electrodes. The target compound's fluoromethoxy architecture satisfies these dual requirements simultaneously [1], making it a preferred building block for next-generation wide-viewing-angle display mixtures.

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